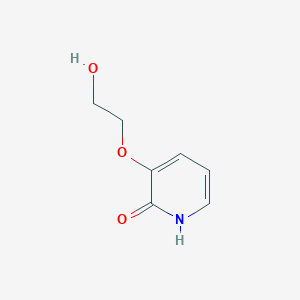
3-(2-Hydroxyethoxy)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Hydroxyethoxy)pyridin-2-ol is a chemical compound with the empirical formula C7H9NO3 . It is a solid substance and its molecular weight is 155.15 .
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxyethoxy)pyridin-2-ol can be represented by the SMILES string OCCOc1ncccc1O . The InChI representation is 1S/C7H9NO3/c9-4-5-11-7-6 (10)2-1-3-8-7/h1-3,9-10H,4-5H2 .Physical And Chemical Properties Analysis
3-(2-Hydroxyethoxy)pyridin-2-ol is a solid substance . Its empirical formula is C7H9NO3 and its molecular weight is 155.15 .Scientific Research Applications
Biocatalysis and Chemical Synthesis : Pyridinols, including derivatives like 3-(2-Hydroxyethoxy)pyridin-2-ol, are important intermediates in chemical industry, often used as synthons for pharmaceutical products. Their synthesis through biocatalysis using enzymes or whole cells, such as Burkholderia sp. MAK1, is considered an efficient and environmentally friendly approach. This method allows for regioselective oxyfunctionalization of pyridine derivatives, yielding various hydroxylated pyridines and N-oxides (Stankevičiūtė et al., 2016).
Food Chemistry and Flavour Compounds : In the context of food chemistry, pyridin-3-ols, similar to 3-(2-Hydroxyethoxy)pyridin-2-ol, are formed during food processing. These compounds are significant flavor components. Studies have investigated the pathways of their formation, especially under the influence of thermal heating and ammonia presence, highlighting their inevitable production in certain food processing conditions (Hidalgo et al., 2020).
Materials Science and Catalysis : In materials science and catalysis, pyridine derivatives like 3-(2-Hydroxyethoxy)pyridin-2-ol are investigated for their potential in generating Lewis and Brønsted acid sites on surfaces. This application is crucial for various catalytic processes, including those in industrial and environmental chemistry (Connell & Dumesic, 1987).
Magnetic and Optical Properties : In inorganic chemistry, pyridine derivatives are explored for their unique magnetic and optical properties. For example, their use in lanthanide clusters has shown promise in areas like photoluminescence and single-molecule magnetism (Alexandropoulos et al., 2011).
Photodynamic Therapy : In the field of photodynamic therapy, certain pyridine derivatives are studied for their potential in treating diseases like cancer. The formation of iron(III) complexes with pyridine ligands demonstrates significant anti-proliferation efficiency in specific cancer cells under light irradiation, marking its potential in medical applications (Zhu et al., 2019).
properties
IUPAC Name |
3-(2-hydroxyethoxy)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-5-11-6-2-1-3-8-7(6)10/h1-3,9H,4-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCOLDKVRMJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethoxy)pyridin-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dimethoxy-5-[(3-methoxybenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2818144.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818146.png)
![{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine](/img/structure/B2818149.png)


![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)
![2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2818155.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818157.png)
![9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818159.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)

![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2818165.png)